molecular formula C15H23NO5S B1601747 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate CAS No. 80909-96-2

3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate

Cat. No.: B1601747
CAS No.: 80909-96-2
M. Wt: 329.4 g/mol
InChI Key: KLKKIENVIGQBAG-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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Preparation Methods

The synthesis of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-aminopropanol with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

80909-96-2

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-5-10-16-14(17)21-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17)

InChI Key

KLKKIENVIGQBAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-t-Butoxycarbonylaminopropanol (10.0 g) is dissolved in methylene chloride (100 ml), and thereto are added with stirring triethylamine (8.66 g) and tosyl chloride (16.3 g) under ice-cooling, and the mixture is stirred at room temperature overnight. The reaction mixture is concentrated, and the residue is dissolved in a mixture of water and ethyl acetate. The organic layer is separated, washed with a saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give 3-t-butoxycarbonylaminopropyl tosylate (15.37 g) as a pale yellow oil.
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16.3 g
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Synthesis routes and methods II

Procedure details

Into 50 mL of pyridine was dissolved 2.95 g (16.9 mmoles) of 3-tert-butoxycarbonylamino-1-propanol. To the solution, while being cooled in ice under an argon atmosphere, was added dropwise over a period of 40 minutes a solution of 3.36 g (17.7 mmoles) of p-toluenesulfonyl chloride in pyridine. The mixture was left standing overnight at 7° C., then admixed with a small volume of water, and evaporated to dryness. The residue was dissolved in 200 mL of chloroform, washed successively with 5% aqueous potassium hydrogensulfate solution, saturated aqueous sodium hydrogencarbonate solution, and water, then dried over anhydrous sodium sulfate, evaporated to dryness, and subjected to column chromatography using 120 g of silica gel (Wako-Gel®C-200) and a toluene-ethyl acetate (8:1 by volume) mixture as developing solvent. Fraction Nos. 35 to 68 (each 15 mL in volume) were combined and evaporated to dryness to yield 3.06 g (55% yield) of O-tosyl-3-tert-butoxycarbonylamino-1-propanol in colorless oily form.
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3.36 g
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2.95 g
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Synthesis routes and methods III

Procedure details

To a solution of 2.95 g (16.9 mmoles) of 3-tert-butoxycarbonylamino-1-propanol in 50 ml of pyridine, while being cooled in ice under an argon atmosphere, was added dropwise over a period of 40 minutes a pyridine solution containing 3.36 g (17.7 mmoles) of p-toluenesulfonyl chloride. The mixture was left standing overnight at 7° C., then admixed with a small volume of water and evaporated to dryness. The residue was dissolved in 200 ml of chloroform, washed successively with 5% aqueous potassium hydrogensulfate solution, saturated aqueous sodium hydrogencarbonate solution and water, then dried over anhydrous sodium sulfate and evaporated to dryness. The residue was subjected to column chromatography using 120 g of silica gel (Wakogel® C-200) and a toluene-ethyl acetate (8:1 by volume) mixture as developing solvent (15 ml fraction size). Fractions No. 35 to No. 68 were combined and evaporated to dryness to yield 3.06 g (55% yield) of O-tosyl-3-tert-butoxycarbonylamino-1-propanol, a colorless oily substance.
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2.95 g
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50 mL
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Synthesis routes and methods IV

Procedure details

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